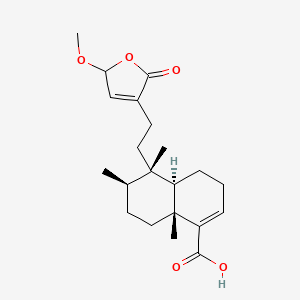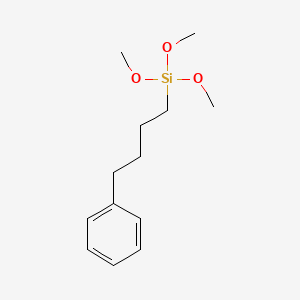
4-Phenylbutyltrimethoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenylbutyltrimethoxysilane is an organic silicon compound with the chemical formula C13H22O3Si. It is a colorless or light yellow liquid that is insoluble in water but soluble in organic solvents such as ethanol, benzene, and tetrahydrofuran . This compound is known for its chemical stability and ability to withstand a range of temperatures and pressures, making it valuable in various industrial applications.
準備方法
The preparation of 4-Phenylbutyltrimethoxysilane typically involves the reaction of an organosilicon reagent with methanol, followed by a transesterification reaction to obtain the target compound . Industrial production methods often use similar synthetic routes, ensuring the compound’s purity and consistency for commercial use.
化学反応の分析
4-Phenylbutyltrimethoxysilane undergoes several types of chemical reactions, including hydrolysis, condensation, and polymerization. Common reagents used in these reactions include water, acids, and bases. For instance, in hydrolysis reactions, the compound reacts with water to form silanols and methanol . In condensation reactions, it can form siloxane bonds, leading to the creation of polymeric structures. The major products formed from these reactions are typically silanols, siloxanes, and methanol.
科学的研究の応用
4-Phenylbutyltrimethoxysilane has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds . In biology and medicine, it is employed in the development of drug delivery systems and biomedical devices due to its biocompatibility and stability . Industrially, it is used as a surface modifier to enhance the properties of materials such as coatings, adhesives, and sealants .
作用機序
The mechanism of action of 4-Phenylbutyltrimethoxysilane involves its ability to form strong covalent bonds with various substrates. This is primarily due to the presence of the trimethoxysilane group, which can undergo hydrolysis to form reactive silanol groups. These silanol groups can then condense with other silanol groups or with hydroxyl groups on surfaces, forming stable siloxane bonds . This property makes it an effective coupling agent and surface modifier.
類似化合物との比較
4-Phenylbutyltrimethoxysilane can be compared to other similar compounds such as phenyltrimethoxysilane, vinyltrimethoxysilane, and 3-mercaptopropyltrimethoxysilane . While all these compounds contain the trimethoxysilane group, their unique functional groups (phenyl, vinyl, mercapto) impart different properties and reactivities. For example, phenyltrimethoxysilane is primarily used for its hydrophobic properties, while vinyltrimethoxysilane is valued for its ability to undergo polymerization reactions. This compound is unique in its combination of a phenyl group and a butyl chain, providing a balance of hydrophobicity and flexibility that is advantageous in various applications .
特性
IUPAC Name |
trimethoxy(4-phenylbutyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3Si/c1-14-17(15-2,16-3)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZGBLVHGSETPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCC1=CC=CC=C1)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B599795.png)

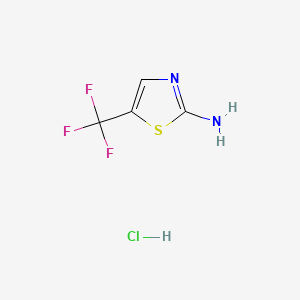
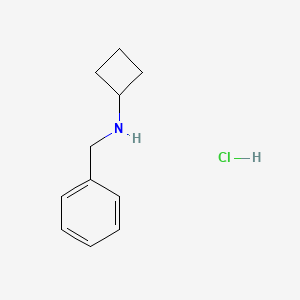
![1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-](/img/structure/B599803.png)
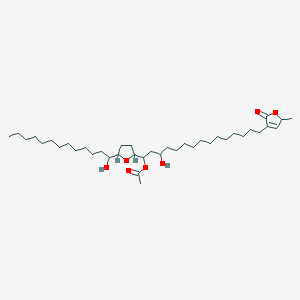


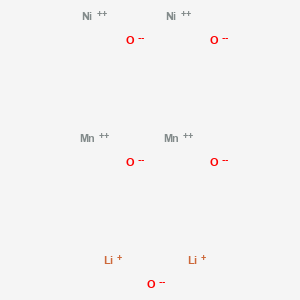

![Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B599815.png)
